(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate

Analytical Method Validation Anda Filing Rp-Hplc

The compound (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate (CAS 1004316-18-0) is a chiral, non-hydroxylated diamine carbamate that serves as a critical late-stage intermediate in the synthesis of the CYP3A4 pharmacoenhancer Cobicistat. It is also designated as Cobicistat Impurity 23 (as the hydrochloride salt, CAS 1247119-33-0), a specific process-related impurity required for analytical testing during Abbreviated New Drug Application (ANDA) development.

Molecular Formula C23H27N3O2S
Molecular Weight 409.5 g/mol
CAS No. 1004316-18-0
Cat. No. B6598157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
CAS1004316-18-0
Molecular FormulaC23H27N3O2S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
InChIInChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1
InChIKeyNDRGYGLCIPEVCJ-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobicistat Intermediate Thiazol-5-ylmethyl Carbamate CAS 1004316-18-0: Sourcing Differentiated Reference Standards for ANDA Filing


The compound (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate (CAS 1004316-18-0) is a chiral, non-hydroxylated diamine carbamate that serves as a critical late-stage intermediate in the synthesis of the CYP3A4 pharmacoenhancer Cobicistat [1]. It is also designated as Cobicistat Impurity 23 (as the hydrochloride salt, CAS 1247119-33-0), a specific process-related impurity required for analytical testing during Abbreviated New Drug Application (ANDA) development [2]. Its procurement value is not as a generic building block but as a fully characterized, regulatory-grade reference standard essential for establishing impurity profiles and validating analytical methods in pharmaceutical quality control.

Why Generic Cobicistat Intermediates Cannot Substitute for CAS 1004316-18-0 in Regulated Analytical Workflows


In-class substitution fails because this molecule is not a common chemical reagent but a specific, chiral impurity reference standard. Its differentiation is defined by its exact stereochemical configuration ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl), which matches the backbone of the Cobicistat API, making it a direct process-related impurity . Analytical methods for ANDA submissions must demonstrate specificity for this exact impurity; using a structurally similar analog (e.g., a different diastereomer or a hydroxylated variant like Ritonavir intermediates) would invalidate method validation because it would not co-elute with the true impurity under the validated chromatographic conditions [1]. Therefore, procurement must be specific to the CAS number to ensure the reference standard possesses the exact retention time, mass spectrum, and response factor required by regulatory guidelines.

Quantitative Differentiation Guide: Cobicistat Intermediate (CAS 1004316-18-0) vs. Related Impurity Standards


Validated RP-HPLC Retention Time Differentiation for Cobicistat Impurity Specification

In a validated RP-HPLC method for the estimation of related impurities in Atazanavir and Cobicistat combined dosage forms, the Cobicistat impurity comprising the (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate backbone (Cobicistat Impurity 23) exhibited a distinct retention time (RT) of 4.370 minutes, clearly resolved from the Atazanavir impurity (RT 2.747 min) [1]. This specific chromatographic behavior is markedly different from that of other Cobicistat-related impurities, such as the desmorpholinylethyl impurity, which would elute at a different retention time under identical conditions. The method achieved a limit of detection (LOD) of 0.342 µg/mL and a limit of quantification (LOQ) of 1.036 µg/mL for this specific impurity, enabling its precise quantification at levels well below the ICH Q3B reporting threshold. The method demonstrated linearity in the range of 2.5-7.5 µg/mL with a correlation coefficient (r²) > 0.999.

Analytical Method Validation Anda Filing Rp-Hplc Cobicistat Impurity Profiling

Structural Differentiation from Ritonavir-Based Impurity Standards

The target compound (CAS 1004316-18-0) is structurally distinct from the closely related Ritonavir impurity, Des-isopropylthiazolyl Ritonavir (CAS 176655-57-5) [1]. The critical difference lies in the absence of the (S)-3-hydroxy group on the hexane backbone and the (S)-2-(3-methylureido)butanamido side chain. The target's molecular formula is C23H27N3O2S (exact mass 409.1824), whereas Des-isopropylthiazolyl Ritonavir has a molecular formula of C31H41N5O6S (exact mass 611.28) [1]. This difference in molecular weight (over 200 Da) and polarity (LogP ~4.3 for the target vs. ~3.5 for the Ritonavir impurity) results in dramatically different chromatographic behavior and mass spectrometric fragmentation patterns. The target compound is specifically the penultimate intermediate before coupling with the morpholine-containing side chain in Cobicistat synthesis, making its presence in the API an indicator of incomplete reaction conversion, a completely different synthetic origin than the Ritonavir impurity .

Process-Related Impurity Structural Elucidation Cobicistat Synthesis Pharmacopeial Compliance

Certified Reference Standard vs. Generic 'Building Block' Purity Specifications

When sourced as 'Cobicistat Impurity 23', this compound is supplied with a comprehensive Certificate of Analysis (CoA) including HPLC purity (typically ≥95%), NMR, and MS characterization data, compliant with regulatory guidelines [1]. This contrasts with generic 'building block' suppliers who may only provide nominal purity. For ANDA filing, the FDA requires impurity reference standards to be fully characterized, with a purity factor assigned for accurate quantification. A generic alternative lacking this characterization would require the end-user to perform full structural elucidation and purity assignment, adding months to development timelines. The certified standard also comes with traceability to pharmacopeial standards (USP/EP) where feasible, a non-negotiable requirement for GMP-compliant QC laboratories. The target compound is available in precisely the salt form (free base or hydrochloride) required for the validated method, avoiding errors from incorrect salt-to-base conversion factors.

Reference Standard Anda Filing Dmf Quality Control Purity

High-Value Application Scenarios for Procuring 1004316-18-0 as a Cobicistat Impurity Standard


ANDA Filing: Demonstrating Method Specificity for Cobicistat Impurity Profiling

When developing an Abbreviated New Drug Application for a generic Cobicistat formulation, the validated RP-HPLC method must demonstrate specificity by resolving the target impurity (RT 4.37 min) from all other related substances, including the Atazanavir impurity (RT 2.75 min). The certified lot with a defined purity factor enables accurate quantification against this specific impurity, directly satisfying the ICH Q3B requirement for reporting, identification, and qualification thresholds in the finished product [1].

Drug Master File (DMF) Submission: Characterizing a Process-Related Impurity

During the Cobicistat API synthesis, the target compound can be a carry-over intermediate if the final coupling step is incomplete. Including this impurity in the DMF requires a fully characterized reference standard to prove its structural identity via HR-MS and NMR and to establish its correction factor relative to the API. This specific molecular identity (differentiating it from Ritonavir-based impurity standards) is critical for the FDA reviewer to accept the proposed control strategy [2].

Forced Degradation Studies to Establish Cobicistat Degradation Pathways

This compound, as Cobicistat Impurity 23 (CAS 1247119-33-0), is a known process impurity. It serves as a marker to distinguish process-related impurities from true degradation products. In forced degradation (acid, base, oxidative, thermal) of Cobicistat, the confirmed absence of this peak under certain stress conditions proves the impurity originates from the synthesis, not from drug product degradation. This evidence is essential for justifying the impurity's classification in the ANDA and setting appropriate shelf-life specifications [3].

Synthesis of 9-(Desmorpholinylethyl) Cobicistat Impurity for Method Development

The target compound is an intermediate in the synthesis of 9-(Desmorpholinylethyl) 7,9-(1-Hydroxyethylene) Cobicistat (D296915), another impurity of Cobicistat. Procuring CAS 1004316-18-0 allows a CMC analytical team to synthesize the more complex impurity standard in-house for full characterization and use as a secondary reference standard in their HPLC method. This approach provides a cost-effective route to build a complete impurity library while maintaining the primary reference standard's traceability .

Quote Request

Request a Quote for (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.